Rhodomycin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H31NO11 |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(31)10(2)39-15)17-18(21(28)27(36)38-3)26(35)19-20(25(17)34)24(33)16-11(23(19)32)6-5-7-13(16)30/h5-7,10,12,14-15,21-22,30-31,34-35,37H,4,8-9,29H2,1-3H3/t10-,12-,14-,15-,21-,22+,28+/m0/s1 |
InChI Key |
CADJZGPRUYOSGU-QWWLYEKJSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Engineering of Rhodomycin D
Regulatory Mechanisms Governing Rhodomycin (B1170733) D Biosynthesis
The intricate process of Rhodomycin D biosynthesis, particularly as a precursor to daunorubicin (B1662515), is tightly controlled by a network of regulatory mechanisms at both transcriptional and translational levels, as well as through feedback loops.
Transcriptional and Translational Control of Biosynthetic Gene Expression (e.g., DnrO, DnrN, DnrI)
The biosynthesis of daunorubicin (DNR), which includes this compound as a key intermediate, is regulated by a set of DNA-binding regulatory proteins: DnrO, DnrN, and DnrI wikipedia.orguni.lujapsonline.com. These proteins form a coherent feed-forward loop regulatory circuit that orchestrates the expression of enzyme-coding genes involved in the multi-step biosynthetic pathway japsonline.com.
DnrO : This protein acts as a crucial transcriptional regulator, initiating the pathway by activating the transcription of DnrN uni.lunih.gov. The dnrO gene itself features multiple promoters, leading to transcripts with varying 5′-untranslated regions (UTRs) japsonline.com.
DnrN : As a DNA-binding protein, DnrN is essential for the transcription of DnrI nih.gov. The genes encoding DnrO and DnrN are divergently arranged and transcribed, with their 5′-UTRs overlapping japsonline.com.
DnrI : This is a pathway-specific regulator that exerts control over the transcription of most biosynthetic and resistance genes within the daunorubicin biosynthetic pathway japsonline.comnih.gov.
Notably, this compound itself can modulate the DNA binding activity of DnrO, highlighting a direct role of the metabolite in its own regulatory cascade wikipedia.orguni.lu.
Feedback Regulation and Strategies for Metabolic Flux Optimization
Feedback regulation plays a critical role in coordinating antibiotic production and transport within Streptomyces species wikipedia.orguni.lu. In the context of daunorubicin biosynthesis, feedback mechanisms are mediated by the metabolite itself japsonline.com. When intracellular concentrations of daunorubicin exceed optimal levels, the compound can intercalate into DNA sequences, thereby impeding the binding of key transcription factors and leading to feedback repression of the biosynthetic pathway japsonline.com. This self-toxicity mechanism necessitates precise regulation to maintain cellular viability.
To counteract this feedback repression and optimize metabolic flux, producing organisms employ self-resistance genes that actively efflux excess intracellular daunorubicin japsonline.com. Strategies for metabolic flux optimization in general involve understanding how bacteria respond to environmental changes and identifying specific targets for metabolic engineering rna-society.org. Computational approaches such as Minimization of Metabolic Adjustment (MOMA) and Regulatory On/Off Minimization (ROOM) have been developed to predict optimal flux distributions in altered metabolic states biosynth.com. Furthermore, synthetic biology tools, such as synthetic 3'-UTR valves, can be designed to precisely control metabolic fluxes in branched pathways nih.gov.
Metabolic Engineering and Synthetic Biology Approaches for this compound Production
Metabolic engineering and synthetic biology offer powerful tools to enhance the production of this compound and generate novel derivatives with potentially improved properties.
Development of Heterologous Expression Systems (e.g., Streptomyces lividans, Streptomyces venezuelae) for Biosynthesis
The development of robust heterologous expression systems is crucial for the efficient production of complex natural products like this compound. Streptomyces venezuelae has emerged as a particularly favorable host for combinatorial biosynthesis and heterologous expression of natural product biosynthetic pathways from other organisms guidetopharmacology.orgfishersci.camitoproteome.org. Its rapid growth rate and relative ease of genetic manipulation make it an attractive platform guidetopharmacology.orgmitoproteome.org. An S. venezuelae-based combinatorial biosynthetic system has been successfully constructed to convert the exogenous aglycone ε-rhodomycinone into various glycosylated doxorubicin (B1662922) analogs, including novel this compound derivatives guidetopharmacology.orgfishersci.camitoproteome.orgebi.ac.uk. This system involves the heterologous expression of different combinations of genes responsible for the synthesis and transfer of various nucleotide-activated deoxysugars guidetopharmacology.orgmitoproteome.org.
Streptomyces lividans has also been utilized for the bioconversion of ε-rhodomycinone to this compound citeab.com. This was achieved through a two-plasmid system carrying genes for TDP-L-daunosamine biosynthesis (dnmLMJVUTS) and the regulatory gene dnrI from Streptomyces peucetius citeab.com. This approach demonstrated that the minimal genetic information required for L-daunosamine biosynthesis and its attachment to ε-rhodomycinone in a heterologous host is encoded by these genes citeab.com.
Genetic Manipulation for Pathway Optimization and Engineered Analogue Generation
Genetic manipulation is a key strategy for optimizing biosynthetic pathways and generating engineered analogues of natural products. In the context of anthracycline biosynthesis, various genetic engineering approaches have been applied to enhance the production of doxorubicin, for which this compound is a precursor hznu.edu.cn. Overexpression of structural sugar genes and glycosyltransferase genes has been shown to significantly improve production yields hznu.edu.cn.
Specific examples of genetic manipulation include engineering Streptomyces peucetius to produce N,N-dimethylated anthracyclines. This involved replacing the native glycosyltransferase DnrS with aclarubicin (B47562) glycosyltransferases, AknS and AknT, and introducing the methylesterase gene rdmC from the rhodomycin biosynthetic pathway. The substrate flexibility of AknS is particularly notable, suggesting its potential for the combinatorial biosynthesis of unnatural this compound analogs incorporating diverse sugar moieties guidetopharmacology.org.
Combinatorial Biosynthesis Strategies for Novel Glycosylated this compound Derivatives
Combinatorial biosynthesis is a powerful strategy for diversifying natural product structures by mixing and matching genes from different biosynthetic pathways. This approach has been successfully applied to generate novel glycosylated derivatives of doxorubicin and its biosynthetic intermediates, including this compound guidetopharmacology.orgfishersci.camitoproteome.orgebi.ac.uk.
Using Streptomyces venezuelae as a platform, researchers have generated a range of doxorubicin analogs containing diverse deoxysugar moieties, including seven novel this compound derivatives guidetopharmacology.org. This was achieved by introducing different combinations of genes responsible for the synthesis of various nucleotide-activated deoxysugars and their subsequent transfer onto the aglycone ε-rhodomycinone guidetopharmacology.orgmitoproteome.org. The ultimate goal of such combinatorial biosynthesis efforts is to modify the glycosylation patterns of anthracyclines, leading to the discovery of new anticancer agents with improved activities and reduced toxicities compared to their natural counterparts ebi.ac.uk.
Chemical Synthesis and Semisynthesis of Rhodomycin D Analogues
Synthetic Methodologies for the Rhodomycinone Aglycone Core
The rhodomycinone aglycone core is a tetracyclic aromatic polyketide, serving as the foundational scaffold for rhodomycin (B1170733) D and other anthracyclines. Its biosynthesis in nature typically involves a type II polyketide synthase (PKS) pathway, where nine malonyl-CoA extender units condense onto a propionyl moiety to form a C21 polyketide intermediate asm.orgmdpi.com. This intermediate undergoes reduction, cyclization, and aromatization to yield aklanonic acid, which is then converted into ε-rhodomycinone through a four-step process asm.org. Aklavinone (B1666741) is identified as an early aglycone in rhodomycin synthesis, and ε-rhodomycinone is a key intermediate accumulated by many daunorubicin-producing strains asm.orgnih.gov.
Total synthesis approaches for rhodomycinone aglycones aim to overcome the complexities of natural biosynthesis and provide access to a wider range of structural variations. One notable asymmetric synthesis of (-)-γ-rhodomycinone involved a regioselective coupling reaction between chiral AB- and CD-building blocks psu.edursc.orgrsc.org. This method demonstrated the strong influence of a benzylic secondary hydroxyl function on regioselectivity in coupling reactions with homophthalic anhydrides psu.edu. Another synthetic route described the regiospecific total synthesis of a precursor to rhodomycinones koreascience.kr. These synthetic methodologies are vital for producing the aglycone core independently of microbial fermentation, allowing for greater control over structural modifications.
Stereoselective Glycosylation Methods for Rhodomycin D Scaffold Assembly
Glycosylation, the attachment of a sugar moiety to the aglycone, is a critical step in the biosynthesis and chemical synthesis of this compound. This process typically occurs at the 7-position of the aglycone, forming this compound (ε-rhodomycinone glycosylated with L-daunosamine) nih.govuniversiteitleiden.nlnih.gov. In natural biosynthesis, this reaction requires the action of an O-glycosyltransferase (e.g., DnrS) and often a P450-auxiliary protein (e.g., DnrQ) that may act as an allosteric activator nih.gov. Inactivation of these enzymes in Streptomyces peucetius, a daunorubicin (B1662515) producer, leads to the accumulation of the aglycone, highlighting their essential role in glycosylation nih.gov.
Stereoselective glycosylation is particularly challenging due to the presence of deoxy sugars, which often lack one or more hydroxyl groups compared to common sugars universiteitleiden.nl. These deoxy glycosides are prevalent in antibiotics and anticancer agents of bacterial origin and exhibit significant structural complexity universiteitleiden.nl. Efforts in chemical synthesis have focused on developing methods for stereoselective glycosylation. For instance, benzoylated imidate donors have been shown to be effective in improving the yield and stereoselectivity of glycosylation of various acceptors, including 4-deoxy-ε-rhodomycinone derivatives researchgate.net. The use of such donors can lead to mixtures of glycosides with improved α:β ratios researchgate.net.
Combinatorial biosynthesis systems, particularly those utilizing Streptomyces venezuelae mutants, have been developed to convert exogenous ε-rhodomycinone into diverse glycosylated derivatives, including this compound and its analogues researchgate.netasm.orgnih.gov. These systems involve the heterologous expression of genes for the synthesis of various nucleotide-activated deoxysugars and their transfer to the aglycone researchgate.netasm.org. For example, the glycosyltransferase AknS has demonstrated relaxed substrate specificity, allowing it to transfer unnatural sugar donors and generate novel this compound derivatives asm.orgnih.gov.
Key enzymes and their roles in glycosylation:
DnrS/DnrQ: Glycosyltransferase and auxiliary protein responsible for glycosylating ε-rhodomycinone with dTDP-L-daunosamine to form this compound mdpi.comnih.govresearchgate.net.
AknS: A substrate-flexible glycosyltransferase capable of transferring unnatural sugar donors to ε-rhodomycinone, leading to diverse this compound analogues asm.orgnih.gov.
Semisynthetic Modification Strategies for this compound in Structure-Activity Relationship (SAR) Studies
Semisynthesis involves chemically modifying naturally derived compounds to create novel analogues. For this compound, this strategy is crucial for systematically exploring the impact of structural changes on biological activity, particularly in the context of improving anticancer agents mdpi.comresearchgate.net.
Modifications on the aminosugar moiety can include:
Epimerization: Altering the stereochemistry of hydroxyl groups, as seen in epirubicin (B1671505) researchgate.netasm.org.
N-methylation: Introducing N,N-dimethylated analogues, such as L-rhodosamine, which has shown potential for producing derivatives with reduced side effects researchgate.netfrontiersin.org. This involves introducing genes encoding sugar N-methyltransferases (e.g., AclP and AknX2 from the aclarubicin (B47562) biosynthetic pathway) into producer strains frontiersin.org.
Introduction of diverse deoxysugar moieties: Combinatorial biosynthesis systems have successfully generated a range of doxorubicin (B1662922) analogues containing various deoxysugar moieties, including novel this compound derivatives, by utilizing substrate-flexible glycosyltransferases asm.orgnih.gov.
Data on modifications of the aminosugar moiety:
| Modification Type | Example Analogue | Key Structural Change | Impact on Activity/Toxicity | Reference |
| Epimerization | Epirubicin | C-4' hydroxyl | Reduced cardiotoxicity | researchgate.netasm.orgacs.org |
| N,N-Dimethylation | N,N-dimethylated anthracyclines | Aminosugar nitrogen | Potential for reduced side effects | researchgate.netfrontiersin.org |
| Diverse Deoxysugars | Novel this compound derivatives | Varied sugar structures | Explored for improved profiles | asm.orgnih.gov |
Examples of chemical alterations on the aglycone core include:
Demethylation and Decarboxylation: this compound can be converted to 13-deoxycarminomycin (B1664541) by the esterase DauP (also known as DnrP), which removes the carbomethoxy group. This is followed by decarboxylation, potentially also catalyzed by DauP in conjunction with DauK (DnrK) asm.orgmdpi.comnih.govresearchgate.net.
Methylation: DauK (DnrK), an anthracycline 4-O-methyltransferase, can methylate various anthracyclines, including this compound, at the 4-hydroxyl position asm.orgnih.govresearchgate.net.
Hydroxylation and Oxidation: Enzymes like DoxA (a cytochrome P450-like protein) can catalyze hydroxylation at C-13 and C-14, and oxidation of 13-dihydro-anthracyclines to their respective 13-keto forms, leading to compounds like carminomycin and daunorubicin from this compound intermediates asm.orgmdpi.comnih.govresearchgate.net. The C-11 hydroxyl group is particularly important, as 11-hydroxylated compounds tend to be more cytotoxic oup.com.
Data on chemical alterations of the aglycone core:
| Enzyme/Process | Substrate (from this compound) | Product | Type of Alteration | Reference |
| DauP (DnrP) | This compound | 13-deoxycarminomycin | Demethylation, Decarboxylation | asm.orgmdpi.comnih.govresearchgate.net |
| DauK (DnrK) | This compound | 4-O-methylthis compound | O-Methylation | asm.orgnih.govresearchgate.net |
| DoxA | 13-deoxycarminomycin, 13-dihydrocarminomycin | Carminomycin, Daunorubicin | C-13 Hydroxylation/Oxidation, C-14 Hydroxylation | asm.orgmdpi.comnih.govresearchgate.net |
Rational design of novel this compound analogues is guided by an understanding of SAR, aiming to optimize therapeutic efficacy while minimizing adverse effects like cardiotoxicity mdpi.com. Key principles include:
Targeting specific enzymatic modifications: By understanding the roles of enzymes like DauP, DauK, and DoxA, specific modifications can be designed at C-4, C-10, C-13, and C-14 of the aglycone, and on the aminosugar, to create desired analogues asm.orgmdpi.comnih.govresearchgate.net.
Exploiting substrate flexibility of glycosyltransferases: Utilizing enzymes with broad substrate specificity, such as AknS, allows for the introduction of diverse and unnatural sugar moieties, leading to novel glycosylated anthracyclines asm.orgnih.gov.
Combinatorial biosynthesis: This approach combines genes for sugar biosynthesis and transfer with aglycone synthesis, enabling the production of a wide array of glycodiversified anthracycline analogues nih.govresearchgate.netasm.orgnih.gov. This strategy has been shown to generate novel this compound derivatives by converting exogenous ε-rhodomycinone into various glycosylated forms asm.orgnih.gov.
Modifying the sugar moiety to reduce side effects: The observation that minor structural modifications, particularly in the sugar moiety, can significantly affect bioactivity and toxicity (e.g., epirubicin) drives the rational design towards altering the sugar portion to produce next-generation anticancer agents with improved profiles mdpi.comresearchgate.netasm.orgacs.org.
Focusing on C-H functionalization: Regiospecific modifications of the anthracycline core, while challenging chemically, can be achieved through enzymatic systems, allowing for the exploration of new chemical space around anthracyclines acs.org.
Molecular Interactions and Mechanisms of Action of Rhodomycin D
DNA Intercalation and Binding Dynamics
The fundamental interaction of Rhodomycin (B1170733) D with the genome involves its insertion into the DNA double helix, a process known as intercalation. wikipedia.org This process is characteristic of anthracyclines, where the planar tetracyclic aglycone backbone slips between adjacent base pairs of the DNA. wikipedia.orgacs.org This physical insertion causes a distortion in the DNA structure, pushing the base pairs apart and unwinding the helix, which in turn creates torsional stress. mdpi.com This structural perturbation interferes with DNA-dependent processes. mdpi.comtandfonline.com
Specificity of Binding to DNA Sequences and Conformational Preferences
Like other anthracyclines, Rhodomycin D and its analogues exhibit a preference for binding to specific DNA sequences. mdpi.com The binding is not random; there is a notable preference for GC-rich sequences. mdpi.comresearchgate.net For instance, related anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) preferentially bind at sites containing guanine (B1146940) and cytosine base pairs. mdpi.com This specificity is partly driven by hydrogen bonding between the drug molecule and the DNA bases. mdpi.com
The intercalation of the anthracycline chromophore leads to significant conformational changes in the DNA. The planar structure of the aglycone forces a separation between base pairs at the intercalation site, causing local unwinding and a lengthening of the DNA helix. acs.org The sugar moiety, positioned in the minor groove, further stabilizes this distorted conformation. acs.orgmdpi.com This alteration of the natural B-form DNA structure is a critical aspect of its mechanism of action.
Characterization of Binding Energetics and Thermodynamics
The binding of anthracyclines to DNA is a thermodynamically favorable process, driven by a combination of enthalpic and entropic contributions. umh.esnih.gov While specific thermodynamic data for this compound is not extensively detailed in readily available literature, studies on closely related anthracyclines like doxorubicin and daunorubicin provide a clear model. The binding process is generally exothermic, releasing heat upon the formation of the drug-DNA complex. umh.esnih.gov
Table 1: Thermodynamic Parameters for Anthracycline-DNA Interaction Note: Data is for representative anthracyclines and illustrates the general thermodynamic profile of the class to which this compound belongs.
| Anthracycline | Binding Free Energy (ΔG) (kJ/mol) | Binding Enthalpy (ΔH) (kJ/mol) | Driving Force |
|---|---|---|---|
| Doxorubicin | -36.4 to -36.7 acs.org | -35 ± 3 nih.gov | Enthalpically Driven |
| Daunorubicin | -24 to -45 acs.org | Not specified | Spontaneous |
| Aclacinomycin | Not specified | -30 ± 3 nih.gov | Enthalpically Driven |
Influence of Sugar Moieties on DNA Recognition and Intercalation Efficacy
The presence, structure, and orientation of the sugar are critical for biological activity. nih.govresearchgate.net The amino group often found on the sugar, as in the case of daunosamine (B1196630), can form hydrogen bonds with the DNA, further stabilizing the complex. acs.orgsemanticscholar.org Studies have shown that modifications to the sugar moiety can dramatically alter the drug's DNA binding affinity and its efficacy as a topoisomerase poison. nih.gov The stereochemistry of the sugar and the orientation of its hydroxyl groups are determining factors for optimal interaction with the minor groove and, consequently, for the drug's pharmacological profile. nih.gov The removal or significant alteration of the sugar can lead to a substantial loss in biological activity, underscoring its indispensable role. universiteitleiden.nl
Topoisomerase Inhibition Mechanisms
Beyond simple DNA intercalation, a primary mechanism of action for this compound and other anthracyclines is the inhibition of DNA topoisomerase II (Topo II). wikipedia.orgtandfonline.commdpi.com These enzymes are vital for managing DNA topology by creating and resealing transient double-strand breaks, allowing DNA strands to pass through each other to relieve supercoiling, untangle knots, and separate replicated chromosomes. mdpi.comworktribe.com Anthracyclines act as "topoisomerase poisons," rather than catalytic inhibitors. tandfonline.commdpi.com
Interaction with Topoisomerase II and Formation of Cleavable Complexes
Topoisomerase poisons function by trapping a key intermediate in the enzyme's catalytic cycle known as the "cleavable complex". mdpi.comnih.gov In this state, Topo II has cut the DNA double strand and is covalently attached to the 5' ends of the broken DNA. mdpi.com Normally, this is a transient state, quickly followed by the passage of another DNA segment and religation of the break. mdpi.com
This compound, like other anthracyclines, interferes with this process by stabilizing the cleavable complex. wikipedia.orgtandfonline.commdpi.com It does so by intercalating into the DNA at the site of the double-strand break and interacting with both the DNA and adjacent amino acid residues of the Topo II enzyme. mdpi.comresearchgate.net This forms a stable ternary drug-DNA-enzyme complex that prevents the enzyme from religating the DNA break. wikipedia.orgmdpi.comwikipedia.org This stabilized ternary complex is a lethal lesion for the cell. mdpi.comwikipedia.org The accumulation of these stalled cleavable complexes leads to permanent, irreversible double-strand breaks in the genome. tandfonline.commdpi.com
Table 2: Classification of Topoisomerase II Inhibitors
| Class | Mechanism of Action | Example Compounds |
|---|---|---|
| Poisons | Stabilize the covalent Topo II-DNA cleavable complex, preventing DNA religation and causing double-strand breaks. mdpi.comnih.gov | Anthracyclines (including this compound) , Etoposide, Doxorubicin mdpi.comwikipedia.org |
| Catalytic Inhibitors | Interfere with the enzyme's catalytic activity (e.g., ATP binding, DNA binding) without stabilizing the cleavable complex. mdpi.com | Merbarone, Novobiocin mdpi.com |
Modulation of DNA Topology and Replication Processes via Topoisomerase Pathways
By poisoning Topo II, this compound effectively converts this essential enzyme into a DNA-damaging agent. mdpi.com The resulting permanent double-strand breaks are highly cytotoxic. wikipedia.org When a replication fork encounters a stabilized cleavable complex, it can lead to replication runoff, creating a permanent and lethal double-strand break, which subsequently triggers cellular apoptosis pathways. tandfonline.commdpi.com
The inhibition of Topo II's normal function also has profound effects on DNA topology. The enzyme's inability to resolve supercoils and tangles generated during replication and transcription leads to a halt in these critical cellular processes. wikipedia.orgworktribe.com For instance, Topo IIα is known to be important for high transcription rates of ribosomal RNA genes by modulating DNA topology at the promoter. mdpi.com By interfering with this function, anthracyclines can block the initiation of transcription. mdpi.com Ultimately, the combination of direct DNA intercalation and the poisoning of Topoisomerase II leads to a comprehensive shutdown of DNA metabolism, culminating in cell death. wikipedia.org
Modulation of Cellular Processes at the Molecular Level
The tetracyclic quinone structure of this compound, characteristic of anthracyclines, is the foundation for its ability to interfere with key cellular functions, including gene expression, DNA integrity, and stress responses.
This compound has been shown to directly influence gene expression, particularly within its own biosynthetic pathway in producer organisms like Streptomyces peucetius. It modulates the DNA binding activity of DnrO, a regulatory protein that controls the expression of genes involved in daunorubicin biosynthesis. frontiersin.orgfrontiersin.org This feedback regulation demonstrates a direct link between the presence of this intermediate and the transcriptional control of the pathway.
More broadly, as an anthracycline, this compound is understood to affect gene expression and transcription through mechanisms established for its well-studied derivatives, doxorubicin and daunorubicin. Anthracyclines are potent inhibitors of RNA polymerase. scbt.com Their planar aromatic structure allows them to intercalate between DNA base pairs, particularly at GC-rich sequences, which distorts the DNA helix. mdpi.comscbt.com This distortion creates a physical roadblock for RNA polymerase, hindering its progression along the DNA template and thereby inhibiting transcription elongation. scbt.comnih.gov This disruption of RNA synthesis affects the expression of a wide array of genes necessary for cellular function and proliferation. scbt.com The interaction can lead to transcriptional alterations and epigenomic aberrations. mdpi.com
| Regulatory Protein | Organism | Effect of this compound | Reference |
| DnrO | Streptomyces peucetius | Modulates DNA binding activity, affecting daunorubicin biosynthesis gene expression. | frontiersin.orgfrontiersin.org |
The primary mechanism by which anthracyclines, including by extension this compound, exert their cytotoxic effects is through the disruption of DNA replication and the overwhelming of DNA repair pathways. This is largely achieved by targeting topoisomerase II (Topo II), an essential enzyme that resolves DNA torsional stress during replication and transcription by creating and religating double-strand breaks (DSBs). mdpi.comwikipedia.org
This compound, like its successors daunorubicin and doxorubicin, is considered a topoisomerase poison. mdpi.comwikipedia.org It intercalates into the DNA and forms a stable ternary complex with Topo II and the DNA strand. mdpi.com This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands. The resulting accumulation of persistent, unrepaired DSBs triggers DNA damage response pathways. mdpi.com If the damage is too extensive for repair mechanisms like homologous recombination or non-homologous end joining to resolve, it leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. mdpi.com The anticancer activities of anthracyclines are generally attributed to this induction of DNA damage. researchgate.netnih.gov
Table of Affected DNA-Related Processes:
| Process | Enzyme/Pathway | Mechanism of Action | Consequence |
|---|---|---|---|
| DNA Replication & Transcription | Topoisomerase II | Forms a stable drug-DNA-enzyme complex, preventing DNA re-ligation. | Accumulation of DNA double-strand breaks. mdpi.comwikipedia.org |
| DNA Repair | Homologous Recombination, NHEJ | The volume of DNA lesions overwhelms the capacity of repair pathways. | Genomic instability, activation of apoptotic pathways. mdpi.com |
Beyond direct DNA damage, this compound and other anthracyclines induce significant cellular stress by altering chromatin structure. A recently discovered secondary effect of these compounds is their ability to cause histone eviction from chromatin. nih.gov This process, particularly the dissociation of H2A/H2B histone dimers, leads to widespread chromatin damage and is a potent form of cellular stress. mdpi.comuniversiteitleiden.nl The binding of the anthracycline's sugar moiety to DNA is a critical factor in this histone displacement. mdpi.com
Mechanistic Studies of Cellular Uptake and Subcellular Localization
The efficacy of this compound as a bioactive compound is contingent upon its ability to cross cell membranes and accumulate at its intracellular sites of action.
The transport of anthracyclines like this compound across cellular membranes is a complex process involving both passive diffusion and active transport. The lipophilicity of the anthracycline molecule allows for some level of passive diffusion across the lipid bilayer of cell membranes. eur.nl
In the microbial context, producing organisms such as Streptomyces have evolved specific resistance mechanisms to avoid autotoxicity. These include active efflux systems that pump the antibiotic out of the cell. In S. peucetius, the DrrA and DrrB proteins form an ATP-binding cassette (ABC) transporter that is essential for the efflux of daunorubicin and doxorubicin. mdpi.comfrontiersin.org Another resistance protein, DrrC, binds to the anthracycline-intercalated DNA and removes the drug from its target. mdpi.com These systems actively reduce the intracellular concentration of the compounds.
In eukaryotic cells, uptake can be limited by the polarity of the molecule; more polar anthracyclines generally exhibit a slower rate of uptake. eur.nl Similar to microbial systems, eukaryotic cancer cells can develop resistance by overexpressing efflux pumps, such as the P-glycoprotein (Pgp), which actively transports anthracyclines out of the cell, thereby reducing their intracellular accumulation and cytotoxic effect. researchgate.net
Mechanisms of Cellular Transport:
| Transport Type | Mechanism | Relevance to this compound |
|---|---|---|
| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | The lipophilic anthracycline core likely facilitates entry into cells. eur.nl |
| Active Transport (Efflux) | ATP-dependent pumps actively remove the compound from the cell. | Microbial producers (Streptomyces) use DrrA/B transporters for self-resistance. mdpi.comuniprot.org Eukaryotic cells may use P-glycoprotein for drug efflux. researchgate.net |
| Vesicular Transport | Encapsulation in vesicles for delivery across the membrane. | Extracellular vesicles from Streptomyces can deliver related anthracyclines to other microbes. asm.org |
Once inside the cell, this compound and its derivatives are not uniformly distributed but accumulate in specific subcellular compartments. The primary targets are the nucleus and mitochondria, both of which contain the principal molecular target: DNA. mdpi.com The inherent fluorescence of the anthracycline ring system allows for its localization to be studied using techniques like fluorescence microscopy. eur.nloatext.com
Confocal microscopy studies of related anthracyclines show significant accumulation in the nucleus, where they can intercalate with genomic DNA and interfere with transcription and replication. mdpi.com A substantial amount of the drug also localizes to the mitochondria. mdpi.com This mitochondrial accumulation is particularly significant, as it can disrupt mitochondrial function by intercalating with mitochondrial DNA and inducing oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comuniversiteitleiden.nl The localization of doxorubicin within mitochondria is also linked to its interaction with the inner mitochondrial membrane component, cardiolipin. mdpi.com Fluorescence microscopy can reveal these specific patterns of accumulation, often showing a punctate or diffuse cytoplasmic signal in addition to intense nuclear and mitochondrial staining. asm.orgplos.orgfrontiersin.org
Table of Mentioned Compounds:
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Daunorubicin | DNR |
| Doxorubicin | DOX |
| Actinomycin D | - |
| Cardıolıpın | - |
| P-glycoprotein | Pgp |
Structural Biology and Advanced Characterization of Rhodomycin D
Spectroscopic Analysis for Structural Elucidation and Conformation
Spectroscopic methods are indispensable tools for unraveling the intricate structure of Rhodomycin (B1170733) D, providing insights into its molecular weight, functional groups, and conformational preferences.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful technique for determining the precise molecular weight of Rhodomycin D and analyzing its characteristic fragmentation patterns, which are crucial for confirming its chemical structure. This compound has a molecular formula of C28H31NO11. The average molecular weight is 557.5 g/mol , and its monoisotopic mass is 557.18971080 Da.
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem MS/MS detection in Multiple Reaction Monitoring (MRM) mode, is frequently employed for the analysis of this compound and its derivatives. The fragmentation patterns observed in MS/MS experiments are highly characteristic, often showing the loss of the sugar moiety from the glycoside, dehydration of the aglycone, and the presence of oxonium ion fragments derived from the sugar components libretexts.org. For example, this compound (compound 1a) has been detected with an m/z of 558 > 130 in MRM mode, while its aglycone, ε-rhodomycinone, shows an m/z of 429 > 322. These fragmentation patterns provide compelling evidence for the structural integrity and composition of the compound.
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C28H31NO11 | - | |
| Average Mass | 557.5 | g/mol | |
| Monoisotopic Mass | 557.18971080 | Da | |
| Characteristic m/z | 558 > 130 (in MRM mode) | - | |
| Aglycone m/z (ε-RHO) | 429 > 322 | - |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Characterization
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are essential techniques for characterizing the chromophore and identifying key functional groups within the this compound molecule. As an anthracycline, this compound possesses a characteristic tetracyclic chromophore, which is responsible for its distinct absorption properties in the UV-Vis region uni-freiburg.de.
UV-Vis absorption spectra of anthracyclines, including this compound analogues, typically exhibit characteristic peaks in the range of 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm when measured in methanol (B129727) uni-freiburg.de. These absorption bands are indicative of the conjugated system within the anthraquinone (B42736) core.
Infrared (IR) spectroscopy provides valuable information about the presence and nature of functional groups. Characteristic IR absorption bands for anthracyclines include those corresponding to hydroxyl groups (3400-3300 cm-1), ketonic groups or ester carbonyls (1740 cm-1), and hydrogen-bonded carbonyls (1600 cm-1) uni-freiburg.de. These spectral fingerprints confirm the presence of key structural features consistent with the anthracycline class of compounds.
Table 2: Spectroscopic Characteristics of this compound (and Anthracycline Analogues)
| Spectroscopy Type | Feature | Wavelength/Wavenumber Range | Description | Reference |
| UV-Vis | Absorption Maxima | 297 nm | Characteristic peak of anthracyclines | uni-freiburg.de |
| 492-497 nm | Characteristic peak of anthracyclines | uni-freiburg.de | ||
| 522-526 nm | Characteristic peak of anthracyclines | uni-freiburg.de | ||
| 557-562 nm | Characteristic peak of anthracyclines | uni-freiburg.de | ||
| IR | Hydroxyl Group | 3400-3300 cm-1 | Presence of -OH groups | uni-freiburg.de |
| Ketonic/Ester Carbonyl | 1740 cm-1 | Presence of C=O in ketones or esters | uni-freiburg.de | |
| Hydrogen-bonded Carbonyl | 1600 cm-1 | Characteristic of anthracyclines | uni-freiburg.de |
Crystallographic Studies of this compound and its Complexes
Crystallographic studies, particularly X-ray crystallography, are pivotal for understanding the precise three-dimensional arrangement of molecules and their interactions with biological targets at atomic resolution.
X-ray Crystallography of this compound-DNA Complexes
Anthracyclines, including this compound, are well-established for their ability to interact with DNA, primarily through intercalation metabolomicsworkbench.org. This mechanism involves the insertion of the planar anthraquinone chromophore between adjacent DNA base pairs. The tetracyclic scaffold, often linked to an amino sugar, is crucial for this intercalating activity, which is believed to occur at the minor groove of DNA strands. The anthraquinone ring's long axis positions itself nearly perpendicular to the axis of the DNA double helix during intercalation. This interaction can lead to DNA damage by disrupting nucleic acid synthesis and altering DNA topology metabolomicsworkbench.org.
While the general mechanism of anthracycline-DNA intercalation is extensively studied and understood, specific X-ray crystallographic data detailing the complex of this compound directly bound to DNA were not found in the provided search results. Research often discusses anthracycline-DNA interactions broadly, or provides structural information for other anthracycline-DNA complexes or related rhodium-DNA intercalators.
Co-crystallization with Molecular Targets (e.g., Topoisomerase fragments, DNA-binding proteins)
The anticancer activity of anthracyclines, including this compound, is largely attributed to their ability to inhibit DNA topoisomerase II metabolomicsworkbench.org. These compounds induce DNA strand breaks by interfering with the enzyme's function, thereby preventing DNA replication and transcription. The three-ring portion of the anthracycline molecule is thought to intercalate into DNA, while an external ring may position itself in the minor groove, potentially interacting with topoisomerase II. This interaction disrupts the enzyme's ability to manage DNA supercoiling, leading to cell death.
Despite the well-documented role of topoisomerase inhibition in the mechanism of action of anthracyclines, specific co-crystallization studies of this compound with fragments of topoisomerase or other DNA-binding proteins were not identified in the available literature. Structural insights into these specific complexes would provide atomic-level details of the drug-target interactions, which are crucial for understanding the precise inhibitory mechanisms and for rational drug design.
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling techniques play a critical role in modern drug discovery and development by offering insights into molecular behavior, interactions, and potential biological activities. These methods allow for the in silico investigation of compounds, aiding in the prediction of their properties and guiding the rational design of new analogues.
Molecular Dynamics Simulations of this compound and its Biological Interactions
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD simulations can provide detailed insights into the dynamic behavior of molecules, conformational changes, and their interactions with biological targets such as proteins or DNA nih.govmdpi.complos.org. This technique is particularly valuable for understanding the atomic-level mechanisms of ligand binding, protein folding, and membrane transport nih.gov.
While molecular dynamics simulations are a powerful tool for exploring the dynamic interactions of biomolecules, specific studies directly focusing on this compound and its biological interactions were not identified in the provided literature. However, given that this compound is an anthracycline, a class of compounds known for their interactions with DNA, molecular dynamics simulations could theoretically be employed to investigate its intercalation mechanisms with DNA or its binding to specific enzymes involved in its biological pathways. For instance, molecular dynamics simulations have been utilized to study the interaction of related anthracyclines, such as daunomycin, with DNA duplexes, revealing insights into their binding processes and the resulting structural changes in DNA nih.govscientificarchives.com. Such studies on related compounds highlight the potential applicability of MD simulations to elucidate the dynamic behavior and interaction mechanisms of this compound, should such research be undertaken.
Molecular Docking Studies for Predicting Ligand-Target Binding and Affinity
Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex oncotarget.com. The primary goals of molecular docking are to predict the experimental binding mode (pose prediction) and to estimate the binding affinity between the ligand and its target mdpi.com. This method is widely applied in virtual screening to identify potential drug candidates from large compound libraries and in lead optimization processes mdpi.com. The process typically involves generating various ligand poses within the receptor's binding site and evaluating these poses using scoring functions to estimate binding strength mdpi.comoncotarget.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that establishes a mathematical relationship between the chemical structure of a set of compounds and their observed biological activities researchgate.net. By correlating molecular descriptors (numerical representations of chemical structures) with biological activity, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are crucial for a particular biological effect researchgate.net. This methodology is a fundamental component of ligand-based drug design, facilitating the rational design of novel analogues with improved potency or desired properties researchgate.netmdpi.com.
Specific QSAR modeling studies directly focused on this compound for rational analogue design were not identified in the provided literature. However, QSAR modeling is a widely utilized tool in the development of anticancer agents, including anthracycline derivatives. For instance, QSAR models have been developed for various cytotoxic compounds, including some rhodomycin analogues such as Rhodomycin A and Epsilon-Rhodomycinone, to predict their anti-melanoma activity and guide the design of novel molecules mdpi.comnih.gov. The application of QSAR to this compound could involve compiling a dataset of its analogues with known biological activities, calculating their molecular descriptors, and then building a predictive model. Such a model could then be used to virtually screen new this compound derivatives, identifying those with potentially enhanced activity or modified properties, thereby streamlining the process of rational analogue design.
Microbial Resistance Mechanisms to Rhodomycin D
Efflux Pump Systems in Producing Organisms and Heterologous Hosts
Efflux pump systems are a primary defense mechanism, actively expelling toxic compounds from the cell nih.govguidetopharmacology.orgnih.gov. These systems are pivotal in conferring multidrug resistance in bacteria nih.gov.
In Streptomyces peucetius, a well-studied producer of anthracyclines, the genes drrA, drrB, and drrC are crucial for self-resistance against daunorubicin (B1662515) and doxorubicin (B1662922) nih.govnih.govnih.govuni.lu. DrrA and DrrB are components of an ATP-binding cassette (ABC) transporter system, which functions as a drug-efflux complex nih.govnih.govnih.gov. DrrA acts as a peripheral membrane protein and an energy-transducing unit, binding to ATP in a DOX-dependent manner, while DrrB is an internal hydrophobic membrane protein that facilitates the efflux of the produced anthracyclines nih.govnih.govnih.gov. The coordinated expression and function of DrrA and DrrB are interdependent nih.govnih.gov. Studies involving mutant strains have demonstrated the critical role of DrrAB; a null mutant lacking drrAB exhibits a significant decline in DNR production and leads to cell death, whereas overexpression of drrAB promotes overproduction of DNR and enhances self-resistance nih.govuni.lu.
DrrC is another key protein involved in resistance, showing similarity to bacterial UvrA proteins nih.gov. DrrC is believed to bind to DNA at sites where daunorubicin intercalates, subsequently dislodging the drug and facilitating its release from the DNA, thereby contributing to efflux nih.govnih.govuni.lu.
Table 1: Key ABC Transporters and Their Roles in Anthracycline Autoresistance
| Transporter | Type/Function | Role in Resistance | Producing Organism | Reference |
| DrrA | ABC Transporter (ATPase) | Energy-transducing unit for efflux | Streptomyces peucetius | nih.govnih.govnih.gov |
| DrrB | ABC Transporter (Membrane Protein) | Facilitates drug translocation during efflux | Streptomyces peucetius | nih.govnih.govnih.gov |
| DrrC | UvrA-like protein | Dislodges DNA-intercalated drugs, aiding efflux | Streptomyces peucetius | nih.govnih.govuni.lu |
The expression of self-resistance genes in Streptomyces is tightly coregulated with antibiotic biosynthesis genes nih.gov. In S. peucetius, the biosynthesis of daunorubicin is regulated by a cascade of DNA-binding regulatory proteins: DnrO, DnrN, and DnrI nih.govlipidmaps.orgciteab.com. The master transcription factor, DnrI, simultaneously activates both the structural genes for DNR biosynthesis and the self-resistance genes drrA and drrB nih.gov.
Rhodomycin (B1170733) D, as a glycosylated precursor of doxorubicin, can modulate the DNA binding activity of DnrO, a crucial transcriptional regulator lipidmaps.orgciteab.comnih.gov. This indicates a feedback mechanism where the presence of the compound or its precursors influences the regulatory network. High intracellular concentrations of daunorubicin can impede the binding of these transcription factors to DNA, thereby repressing biosynthesis nih.gov. This feedback repression is subsequently relieved by the action of self-resistance genes, which actively efflux the excess intracellular daunorubicin, maintaining an optimal subinhibitory concentration within the cell uni.lunih.gov. Quantitative real-time PCR analysis of drrA-drrB null mutants showed a drastic reduction in the expression of the key regulator dnrI and the polyketide synthase gene dpsA, while the expression of regulatory genes dnrO and dnrN increased uni.lu. This suggests that the absence of a functional efflux pump leads to increased intracellular drug concentration, which the organism senses to downregulate drug production.
Enzymatic Inactivation or Modification in Microbial Systems
Microorganisms also employ enzymatic strategies to inactivate or modify their own toxic metabolites, preventing autotoxicity nih.govnih.gov.
A key detoxification strategy involves the downregulation or diversion of biosynthetic enzymes in response to high intracellular concentrations of the produced compound. For instance, the doxA gene, which encodes a cytochrome P450 oxidase crucial for several oxidation steps in DNR/DOX development, has been reported to be downregulated by excess concentrations of daunorubicin inside Streptomyces species nih.govmims.comnih.gov. This mechanism helps to control the accumulation of the cytotoxic product. Additionally, Streptomyces can employ detoxification strategies such as reducing DOX to 7-deoxydoxorubicinolone via deglycosylation, mediated by NADH, ubiquinone oxidoreductases nih.govmims.comnih.gov.
Several enzymes are known to modify rhodomycin D as part of the anthracycline biosynthetic pathway, which can also contribute to detoxification or pathway diversion. The enzyme DnrP, an esterase, converts this compound to 13-deoxy-carminomycine nih.govnih.govmims.comnih.govh-its.orgnih.govuni.lu. Following this, DnrK, a methyltransferase, O-methylates 13-deoxy-carminomycine to produce 13-deoxy-daunorubicin nih.govnih.govmims.comnih.govnih.govuni.lu. DnrK exhibits flexible substrate specificity and can also methylate this compound at the 4-hydroxyl position nih.govmetabolomicsworkbench.org.
Glycosyltransferases play a significant role in altering glycosylation patterns, which can influence the biological activity and toxicity of anthracyclines. For example, novel glycosylated derivatives of this compound have been generated through the coexpression of enzymes like AknS in Streptomyces venezuelae mutants nih.gov. These modifications can alter the compound's interaction with cellular targets or facilitate its subsequent efflux or degradation.
Table 2: Enzymes Involved in this compound Modification and Detoxification
| Enzyme | Catalytic Function | Product/Modification | Producing Organism | Reference |
| DnrP | Esterase | Converts this compound to 13-deoxy-carminomycine | Streptomyces peucetius | nih.govnih.govmims.comnih.govh-its.orgnih.govuni.lu |
| DnrK | Methyltransferase | O-methylates 13-deoxy-carminomycine to 13-deoxy-daunorubicin; also methylates this compound at 4-hydroxyl | Streptomyces peucetius | nih.govnih.govmims.comnih.govnih.govuni.lumetabolomicsworkbench.org |
| DoxA | Cytochrome P450 oxidase | Involved in oxidation steps of DNR/DOX; can be downregulated by high drug levels | Streptomyces sp. | nih.govmims.comnih.gov |
| AknS | Glycosyltransferase | Involved in generating glycosylated derivatives (e.g., from this compound) | Streptomyces venezuelae | nih.govuni.lu |
Target Protection Mechanisms in Producing Microbes
Beyond efflux and enzymatic modification, producing microorganisms also protect their cellular targets from the cytotoxic effects of their own metabolites nih.govguidetopharmacology.orguni.lu. This involves mechanisms that prevent or reduce the interaction of the antibiotic with essential cellular components.
One such mechanism involves the alteration of drug targets, such as ribosomes, DNA, and topoisomerases, to inhibit their interaction with the produced metabolites nih.govguidetopharmacology.org. In Streptomyces species, the upregulation of genes responsible for DNA methylation and alterations in topoisomerase II (topo II) are observed as resistance mechanisms to evade self-toxicity from produced DNR/DOX nih.gov. These modifications can reduce the affinity of the drug for its target, rendering the target insensitive to the molecule nih.govuni.lu.
The protein encoded by drrC in S. peucetius also contributes to target protection. As a UvrA-like protein, DrrC is involved in inhibiting or destabilizing the binding of daunorubicin and doxorubicin to genomic DNA nih.govuni.lu. By dislodging the intercalated drug, DrrC prevents DNA damage and ensures the integrity of the microbial genome, representing a crucial aspect of self-resistance in anthracycline-producing bacteria nih.gov.
Identification of DNA Binding Proteins and Their Role in Protecting Genomic Integrity
Microbial resistance to anthracyclines like this compound often involves proteins that either directly or indirectly shield genomic DNA from drug-induced damage. A primary mechanism observed in anthracycline-producing Streptomyces species is the active efflux of the antibiotic from the cell, which reduces its intracellular concentration and prevents its interaction with DNA.
Efflux Systems The ATP-binding cassette (ABC) transporter system is a well-characterized mechanism for drug efflux. In Streptomyces peucetius, the producer of daunorubicin and doxorubicin (anthracyclines structurally similar to this compound), the DrrA and DrrB proteins form a complex that actively pumps anthracyclines out of the bacterial cell nih.govoup.commdpi.com. This outward transport is crucial for maintaining genomic integrity by limiting the exposure of bacterial DNA to the intercalating drug.
DNA-Binding Drug Displacement Beyond simple efflux, some specialized DNA-binding proteins directly interact with the drug-DNA complex to mitigate damage. The DrrC protein, also found in S. peucetius, serves as a notable example. DrrC exhibits sequence similarity to bacterial UvrA proteins, which are integral to the excision repair pathway of DNA nih.govoup.comresearchgate.net. Research indicates that DrrC functions as an ATP-dependent DNA-binding protein. It can bind to daunorubicin-intercalated DNA, displacing the anthracycline, thereby preventing further nucleic acid damage and facilitating the drug's expulsion from the cell, often in concert with the DrrA/DrrB efflux system nih.govoup.commdpi.com. The expression of the drrC gene is induced in the presence of daunorubicin, underscoring its adaptive role in the self-resistance mechanism of the producing organism oup.com.
General DNA Repair Mechanisms While specific DNA-binding proteins directly involved in this compound resistance are less extensively documented, the principle of DNA repair as a general resistance mechanism against anthracyclines is broadly acknowledged. For instance, in Streptomyces olindensis, a producer of cosmomycin D (another anthracycline), the cosU gene product, which shares significant similarity with the excinuclease ABC subunit UvrA, is implicated in DNA repair as part of the self-resistance strategy nih.govusp.br. These DNA repair systems function to mend any DNA damage that may occur despite the presence of efflux and displacement mechanisms, thus safeguarding the integrity of the bacterial genome.
Molecular Mechanisms of Topoisomerase Modulation in Resistant Strains
This compound, consistent with other anthracyclines, primarily exerts its cytotoxic effects by targeting bacterial topoisomerase II, an enzyme essential for various DNA processes including replication, transcription, and repair. Anthracyclines function as "topoisomerase poisons," stabilizing the transient DNA-topoisomerase II complex (known as the "cleavable complex") and preventing DNA re-ligation, which leads to lethal double-strand breaks plos.orgelifesciences.orgoncotarget.comfrontiersin.orgbiorxiv.org. Microbial resistance to such compounds often involves mechanisms that modulate the activity or structure of these topoisomerases or reduce the effective concentration of the drug at its target site.
Enzymatic Inactivation Leading to Reduced Topoisomerase Interaction A significant resistance mechanism involves the enzymatic modification of the anthracycline itself, which can diminish its capacity to interact with topoisomerases. For example, the aldo-keto reductase AKR1B10 can reduce daunorubicin, a close analog of this compound, into daunorubicinol. This metabolite exhibits a considerably reduced affinity for DNA and a diminished ability to inhibit topoisomerase II biorxiv.orgresearchgate.net. This enzymatic detoxification effectively neutralizes the drug's topoisomerase-poisoning activity, thereby contributing to resistance.
Alterations in Topoisomerase Target While direct evidence for specific topoisomerase mutations conferring resistance solely to this compound is not widely documented, general mechanisms of resistance to topoisomerase-targeting drugs include alterations in the target enzymes themselves. These alterations can manifest as:
Reduced Expression: A decrease in the cellular concentration of topoisomerase II can reduce the number of available drug targets, thereby conferring a level of resistance plos.org.
Mutations: Point mutations within the genes encoding topoisomerases (e.g., gyrA and gyrB for DNA gyrase; parC and parE for topoisomerase IV) are well-established mechanisms of resistance to other topoisomerase inhibitors, such as fluoroquinolones biorxiv.orgplos.orgnih.govbrieflands.comnih.gov. These mutations, often located within "quinolone resistance-determining regions" (QRDRs), can alter the enzyme's structure, reducing the drug's binding affinity or preventing the stabilization of the cleavable complex nih.govbrieflands.com. Although these specific mutations are primarily associated with fluoroquinolone resistance, the principle of target modification through mutation represents a general strategy for microbial resistance to agents that target topoisomerases.
Post-translational Modifications: Changes in post-translational modifications of topoisomerases, such as phosphorylation, can also modulate their enzymatic activity and interaction with drugs, contributing to the development of resistance plos.org.
Compound Names and PubChem CIDs
Future Perspectives in Rhodomycin D Research
Development of Novel Research Probes and Tools Based on the Rhodomycin (B1170733) D Scaffold
The unique chemical structure of Rhodomycin D makes it an excellent candidate for the development of specialized research probes. By chemically modifying the this compound scaffold, scientists can create tools to investigate various cellular processes. For instance, fluorescently tagged this compound analogues could be synthesized to visualize its subcellular localization and interaction with molecular targets in real-time. Furthermore, the development of photoaffinity probes, where a photoreactive group is attached to the this compound molecule, could enable the identification of its binding partners within the cell. These tools would be invaluable for elucidating the complete mechanism of action of this compound and other related anthracyclines. The use of 16S rRNA-targeted oligonucleotide probes has demonstrated a principle that can be adapted for creating specific molecular probes for a variety of research applications. nih.gov
Advanced Applications of Synthetic Biology for Tailored Anthracycline Production and Diversification
Synthetic biology offers a powerful platform for the production of novel anthracycline anticancer agents. utupub.fi Recent advancements in genetic engineering and metabolic pathway construction are enabling the tailored production of complex natural products like this compound. antheia.bio By manipulating the biosynthetic gene clusters of Streptomyces species, it is possible to generate a diverse array of this compound derivatives with potentially improved therapeutic properties. nih.govacs.org This approach, often referred to as combinatorial biosynthesis, involves the strategic mixing and matching of biosynthetic genes from different pathways to create "unnatural" natural products. utupub.finih.gov For example, genes responsible for specific glycosylation patterns or hydroxylations can be introduced into the this compound pathway to generate analogues with altered DNA binding affinity, reduced cardiotoxicity, or improved efficacy against drug-resistant cancer cells. nih.govnih.gov A modular synthetic biology platform can be designed for the rational biosynthesis of these compounds, offering a strategy to expand their structural diversity and therapeutic potential. utupub.fi
| Synthetic Biology Strategy | Objective | Potential Outcome for this compound |
| Combinatorial Biosynthesis | Generate novel analogues by mixing and matching biosynthetic genes. | Creation of this compound derivatives with altered sugar moieties or aglycone structures. utupub.finih.gov |
| Pathway Engineering | Optimize the production of this compound or its precursors. | Increased yields and more efficient production of the parent compound. nih.gov |
| Heterologous Expression | Produce this compound in a more genetically tractable host organism. | Simplified genetic manipulation and potentially higher production titers. acs.org |
Integration of High-Throughput Screening and Omics Technologies for Comprehensive Mechanistic Insights
To fully understand the biological effects of this compound and its analogues, a systems-level approach is necessary. The integration of high-throughput screening (HTS) with various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to these compounds. nih.govjacc.orgcreative-proteomics.comcrownbio.com HTS can be employed to rapidly screen libraries of this compound derivatives for specific biological activities, such as cytotoxicity against a panel of cancer cell lines or inhibition of particular enzymes. nih.govsemanticscholar.org The hits from these screens can then be further investigated using omics approaches to identify the molecular pathways that are perturbed by the compounds. nih.govnih.gov For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide insights into the metabolic reprogramming of cells upon treatment. nih.gov This integrated approach can help to elucidate the mechanism of action, identify biomarkers for predicting treatment response, and uncover potential mechanisms of resistance. nih.govcreative-proteomics.com
Computational Design and Validation of this compound Analogues with Specific Molecular Interaction Profiles
Computational modeling and in silico screening have become indispensable tools in modern drug discovery. acs.orgdovepress.com These approaches can be used to design novel this compound analogues with specific molecular interaction profiles. biomedpharmajournal.orgresearchgate.net By creating a three-dimensional model of the target molecule (e.g., a specific DNA sequence or an enzyme like topoisomerase II), researchers can computationally dock virtual libraries of this compound derivatives to predict their binding affinity and selectivity. researchgate.net This allows for the rational design of analogues that are optimized for interaction with their intended target while minimizing off-target effects that could lead to toxicity. biomedpharmajournal.org The most promising candidates identified through these computational methods can then be synthesized and subjected to experimental validation to confirm their biological activity. acs.orgnih.gov This iterative cycle of computational design and experimental testing can significantly accelerate the discovery of new and improved anthracycline-based therapeutics. researchgate.net
| Computational Approach | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predict the binding of this compound analogues to target proteins or DNA. | Identification of derivatives with enhanced target affinity and selectivity. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between the chemical structure of analogues and their biological activity. | Prediction of the activity of unsynthesized compounds to guide further design. acs.org |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of this compound analogues when bound to their targets. | Understanding the stability of the drug-target complex and the mechanism of action at an atomic level. acs.org |
Contribution of this compound Research to Broader Understanding of Natural Product Biosynthesis and Evolution
The study of this compound biosynthesis provides valuable insights into the evolution of natural product pathways in microorganisms. nih.govstrath.ac.uk Anthracycline biosynthetic gene clusters are known to have a modular structure, and the diversity of anthracyclines found in nature is a result of the evolutionary shuffling and modification of these modules. nih.govnih.govoup.com By comparing the gene clusters for this compound and other anthracyclines, researchers can trace the evolutionary history of these pathways and understand how new chemical diversity is generated. oup.com This knowledge is not only of fundamental scientific interest but also has practical applications in the field of synthetic biology, as it can guide the engineering of novel biosynthetic pathways for the production of new-to-nature compounds. oup.comresearchgate.net The study of enzymes within the rhodomycin pathway, such as methyltransferases and glycosyltransferases, can reveal how subtle changes in protein structure can lead to new catalytic functions, a key driver of chemical evolution in nature. nih.govoup.com
Q & A
Q. What are the primary enzymatic pathways involved in Rhodomycin D biosynthesis?
this compound biosynthesis involves enzymes like DauP (esterase), DauK (methyltransferase), and DoxA (hydroxylase/oxidase), which catalyze its conversion into intermediates like 4-O-methylthis compound and daunorubicin. Researchers can use recombinant Streptomyces strains and enzyme activity assays (e.g., HPLC, TLC) to track these pathways. Molecular docking and proteomic analysis further elucidate enzyme-substrate interactions .
Q. What methodologies are recommended for assessing this compound's antibacterial activity?
Antibacterial activity is typically evaluated via minimum inhibitory concentration (MIC) assays using Gram-positive bacterial strains (e.g., Bacillus subtilis). Thin-layer chromatography (TLC) and UV/FT-IR spectroscopy help identify bioactive analogs like Rhodomycin B, which show MIC values as low as 2 µg/ml .
Q. How do researchers isolate and characterize this compound analogs from microbial sources?
Isolation involves culturing Streptomyces strains in optimized media, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (preparative TLC, HPLC). Structural characterization employs mass spectrometry, NMR, and comparative spectral analysis against known anthracyclines .
Advanced Research Questions
Q. How can experimental designs address contradictions in enzymatic activity data, such as partial decarboxylation by DauP?
Discrepancies in DauP's dual esterase/decarboxylase activity require controlled in vitro assays with purified enzymes and stable isotope-labeled substrates. Researchers should use kinetic studies (e.g., Michaelis-Menten analysis) and mutagenesis to isolate specific enzymatic functions. Combining these with proteasome inhibitors (e.g., MG132) clarifies degradation pathways .
Q. What strategies optimize the synergistic use of this compound derivatives with tyrosine kinase inhibitors (TKIs) in cancer therapy?
Synergy is assessed via combination index (CI) analysis using CalcuSyn software. For example, Rhodomycin A and gefitinib show CI < 1 (synergism) in NSCLC cells. Dose-response matrices and isobologram plots validate interactions, while transcriptomic profiling identifies co-targeted pathways (e.g., Src/EGFR/STAT3) .
Q. How should in vivo models be designed to evaluate this compound's antitumor efficacy and resistance mechanisms?
Orthotopic xenograft models (e.g., A549 lung cancer cells in mice) are ideal. Endpoints include tumor volume measurement, metastasis inhibition, and immunohistochemical analysis of Src-related proteins (EGFR, FAK). Longitudinal studies with pharmacokinetic monitoring ensure dose optimization and mitigate off-target effects .
Q. What advanced techniques resolve structural ambiguities in this compound analogs?
X-ray crystallography and cryo-EM provide high-resolution structures of enzyme-ligand complexes. Computational tools (e.g., molecular dynamics simulations) predict binding affinities and guide rational drug design. Comparative metabolomics identifies biosynthetic bottlenecks in analog production .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent replication) to validate findings. For enzymatic inconsistencies, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Experimental Design : Prioritize dose-response studies and include negative controls (e.g., enzyme-deficient strains) to isolate this compound-specific effects. For in vivo work, adhere to ARRIVE guidelines for ethical and reproducible animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
